1,4,7-Trioxaspiro[4.4]nonan-8-ol
Description
Properties
CAS No. |
139609-22-6 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
1,4,7-trioxaspiro[4.4]nonan-8-ol |
InChI |
InChI=1S/C6H10O4/c7-5-3-6(4-8-5)9-1-2-10-6/h5,7H,1-4H2 |
InChI Key |
CBSBAROETVXUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(OC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4,6-Trioxaspiro[4.4]nonane Derivatives
- Structure: The 1,4,6-trioxaspiro variant lacks the hydroxyl group at position 8 but shares the spiro[4.4]nonane core.
- Reactivity: This compound polymerizes via acetal ring rearrangement to form a 1:1 copolymer of ethylene oxide and 7-butyrolactone. This contrasts with 1,4,7-Trioxaspiro[4.4]nonan-8-ol, where the hydroxyl group may enable hydrogen bonding or nucleophilic substitution .
- Applications : Primarily studied in polymer chemistry for copolymer synthesis.
Arterolane (OZ277)
- Structure : A 1,2,4-trioxaspiro[4.5]decane derivative with adamantane and carboxymethyl substituents.
- Reactivity/Synthesis : Synthesized via Griesbaum co-oxidation, involving ketone and oxime precursors. The spiro[4.5] ring size and additional oxygen atoms enhance antimalarial activity compared to smaller trioxaspiro systems .
- Applications : Clinically validated as an antimalarial agent, demonstrating superior efficacy over artemisinin and chloroquine .
Ethyl 2-(1,4-Dioxaspiro[4.4]nonan-8-yl)acetate
- Structure: Contains a 1,4-dioxaspiro[4.4]nonane core with an ethyl acetate substituent.
- Reactivity: The ester group facilitates nucleophilic acyl substitution, unlike the hydroxyl group in this compound. Its synthesis involves manganese/cerium-mediated oxidative coupling .
- Applications : Used in synthetic organic chemistry for complex molecule assembly .
7-(6,6-Dimethyl-1,4,7-Trioxaspiro[4.4]non-8-yl) Derivatives
- Structure: Features a dimethyl-substituted trioxaspiro[4.4]nonane core linked to a 2,6-octadien-1-ol acetate chain.
- Reactivity : The acetate group enhances lipophilicity, while the spirocyclic ethers provide stability. This contrasts with the hydroxylated derivative, which may exhibit higher solubility in polar solvents .
- Applications: Potential use in fragrances or as intermediates in drug synthesis .
Spirocyclic Azaspiro Compounds
- Examples: 2-Azaspiro[4.4]nonan-4-ol and 5-azaspiro[3.5]nonan-8-ol.
- Structure/Reactivity: Nitrogen substitution introduces basicity and hydrogen-bonding capabilities absent in oxygen-only spiro systems. For instance, 2-azaspiro[4.4]nonan-4-ol has a collision cross-section of 78.1 Ų (calculated), suggesting compact molecular packing .
- Applications : Explored in medicinal chemistry for bioactive molecule design .
Comparative Data Table
Key Findings and Insights
- Structural Impact : The number and position of oxygen/nitrogen atoms in spiro systems dictate reactivity. Trioxaspiro compounds (e.g., arterolane) exhibit enhanced biological activity due to peroxide bonds, whereas dioxaspiro derivatives prioritize synthetic utility .
- Functional Groups : Hydroxyl or ester substituents significantly alter solubility and application scope. For example, hydroxylated spiro compounds may serve as polar intermediates, while esterified variants aid in lipophilic drug design .
- Synthetic Methods : Griesbaum co-oxidation (for arterolane) and manganese/cerium-mediated coupling (for dioxaspiro compounds) highlight divergent synthetic pathways for spirocyclic ethers .
Preparation Methods
Peracid Oxidation and Intramolecular Michael Addition
A pivotal strategy involves the peracid oxidation of substituted 2-trimethylsilylfurans to generate but-2-en-4-olides, followed by intramolecular Michael addition to construct the spiro system. This approach leverages the reactivity of furan derivatives under controlled oxidation conditions.
Mechanistic Pathway :
-
Peracid Oxidation : Substituted 2-trimethylsilylfurans react with peracids (e.g., m-CPBA) to form but-2-en-4-olides.
-
Michael Addition : The enolide undergoes intramolecular nucleophilic attack, forming the spiro junction.
Advantages :
-
High regioselectivity due to electronic control in the oxidation step.
-
Stereoselective outcomes achievable through substrate design.
Example Reaction Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Formation of but-2-en-4-olide |
| Cyclization | Intramolecular Michael addition, THF | Spirocyclic framework assembly |
Organoselenium-Mediated Cyclization
This method employs N-phenylselenophthalimide (NPSP) and Lewis acids to cyclize hemiacetal precursors into spiroacetals. The reaction proceeds via selenoether intermediates, enabling precise control over ring formation.
Key Steps :
-
Hemiacetal Formation : A diol precursor undergoes acid-catalyzed cyclization to form a hemiacetal.
-
Selenoether Formation : NPSP reacts with the hemiacetal in the presence of a Lewis acid (e.g., TFA) to generate a selenoether intermediate.
-
Spirocyclization : Elimination of the selenophthalimide group yields the spiro compound.
Optimized Conditions for Related Spiroacetals:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Yield | 87% (for analogous compounds) |
Reaction Conditions and Optimization
Acid-Catalyzed Cyclization
The choice of acid (e.g., TFA, HCl) and solvent (e.g., THF, DCM) critically influences reaction efficiency. For example, trifluoroacetic acid (TFA) in DCM at 20°C promotes selenoether formation without side reactions.
Stereoselectivity Control
Intramolecular Michael additions often exhibit stereoselectivity due to transition-state geometry. For instance, the enolide’s conformation during cyclization directs the hydroxyl group’s configuration at position 8.
Challenges and Limitations
Regioselectivity in Oxidation
Peracid oxidation of furan derivatives can lead to competing side reactions (e.g., epoxidation or over-oxidation), requiring rigorous control of stoichiometry and temperature.
Scalability of Selenoether Methods
NPSP-mediated cyclization generates toxic byproducts (e.g., selenium oxides), necessitating careful waste management and limiting large-scale applications.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Peracid Oxidation | m-CPBA, THF, 0°C | High regioselectivity | Limited scalability |
| Organoselenium Cyclization | NPSP, TFA, DCM, 20°C | Mild conditions | Toxic byproducts |
Q & A
Q. What are the standard synthetic routes for 1,4,7-Trioxaspiro[4.4]nonan-8-ol, and what key reagents are involved?
Methodological Answer: Synthesis of spirocyclic compounds like this compound typically involves cyclization or ring-opening polymerization. For example:
- Cyclization with Oxidative/Reductive Agents : Analogous spiro compounds (e.g., 1,4-dioxa-7-azaspiro derivatives) are synthesized using potassium permanganate (oxidation) or lithium aluminum hydride (reduction) under controlled conditions .
- Polymerization via Ring-Opening : Similar trioxaspiro compounds undergo polymerization by breaking the acetal ring, forming copolymers (e.g., ethylene oxide derivatives) .
Key Reagents :
| Reaction Type | Reagent/Condition | Product Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic/basic) | Ketones/carboxylic acids |
| Reduction | LiAlH₄ (dry ether) | Alcohols |
| Polymerization | Acidic/thermal initiation | Copolymers |
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., hydroxyl groups at δ 1.5–2.5 ppm, spirocyclic ether protons at δ 3.0–4.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O) and quaternary spiro carbon signals .
- Mass Spectrometry (MS) :
- High-resolution MS determines molecular mass (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate the spirocyclic backbone .
- X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles in crystalline derivatives .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (7R,8S)-configured precursors) to control stereocenters during cyclization .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to induce enantioselective ring-opening or cyclization .
- Dynamic Kinetic Resolution : Utilize reversible reactions to favor a single stereoisomer under thermodynamic control .
Validation : Combine circular dichroism (CD) with computational modeling (DFT) to verify absolute configuration .
Q. How should researchers address contradictions in biological activity data for spirocyclic compounds?
Methodological Answer:
- Assay Reprodubility :
- Purity Verification :
- Quantify impurities via HPLC-MS and correlate with bioactivity outliers .
- Structural Confirmation : Re-characterize active batches via NMR to rule out degradation or isomerization .
Q. What experimental designs optimize the study of this compound’s reactivity in polymer chemistry?
Methodological Answer:
- Kinetic Studies : Monitor polymerization rates using in-situ FTIR or gel-permeation chromatography (GPC) to track molecular weight changes .
- Solvent/Additive Screening : Test polar aprotic solvents (e.g., DMF) and initiators (e.g., BF₃·OEt₂) to enhance ring-opening efficiency .
- Thermal Analysis : Use DSC/TGA to assess copolymer stability and glass transition temperatures (Tg) .
Data Contradiction Analysis
Q. How to interpret conflicting data on the biological activity of this compound analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends in structure-activity relationships (SAR) .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to distinguish true efficacy from assay noise .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and reconcile discrepancies in target engagement .
Methodological Best Practices
- Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral HPLC or NMR derivatization .
- Data Transparency : Report raw spectroscopic files (e.g., JCAMP-DX for NMR) in supplementary materials for peer validation .
- Ethical Compliance : Adhere to EPA/FDA guidelines for handling fluorinated or iodinated derivatives to mitigate environmental/health risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
